molecular formula C22H18ClN3O3 B11420677 1-[(3-chlorophenyl)methyl]-3-[(2-methoxyphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione

1-[(3-chlorophenyl)methyl]-3-[(2-methoxyphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione

Cat. No.: B11420677
M. Wt: 407.8 g/mol
InChI Key: CEYIFFWHBBZCCH-UHFFFAOYSA-N
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Description

1-[(3-chlorophenyl)methyl]-3-[(2-methoxyphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione is a complex organic compound with a unique structure that combines a pyrido[2,3-d]pyrimidine core with chlorophenyl and methoxyphenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-chlorophenyl)methyl]-3-[(2-methoxyphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione typically involves multi-step organic reactions. One common approach is to start with the appropriate pyrido[2,3-d]pyrimidine precursor and introduce the chlorophenyl and methoxyphenyl groups through a series of substitution reactions. The reaction conditions often require the use of strong bases or acids, high temperatures, and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques, such as chromatography, can also be employed to produce the compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

1-[(3-chlorophenyl)methyl]-3-[(2-methoxyphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The chlorophenyl and methoxyphenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

1-[(3-chlorophenyl)methyl]-3-[(2-methoxyphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It can be used in studies to understand its interactions with biological molecules and potential therapeutic effects.

    Medicine: The compound is investigated for its potential as a drug candidate due to its unique structure and possible biological activity.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-[(3-chlorophenyl)methyl]-3-[(2-methoxyphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrido[2,3-d]pyrimidine derivatives with different substituents, such as:

Uniqueness

The uniqueness of 1-[(3-chlorophenyl)methyl]-3-[(2-methoxyphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione lies in its specific combination of substituents and the resulting properties

Properties

Molecular Formula

C22H18ClN3O3

Molecular Weight

407.8 g/mol

IUPAC Name

1-[(3-chlorophenyl)methyl]-3-[(2-methoxyphenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C22H18ClN3O3/c1-29-19-10-3-2-7-16(19)14-26-21(27)18-9-5-11-24-20(18)25(22(26)28)13-15-6-4-8-17(23)12-15/h2-12H,13-14H2,1H3

InChI Key

CEYIFFWHBBZCCH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CN2C(=O)C3=C(N=CC=C3)N(C2=O)CC4=CC(=CC=C4)Cl

Origin of Product

United States

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